4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE
Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, a benzamide moiety, and a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Substitution Reactions: Introduction of the chloro and nitro groups onto the pyrazole ring can be done using electrophilic aromatic substitution reactions.
Coupling Reactions: The benzamide moiety can be introduced via amide coupling reactions, often using reagents like EDCI or HATU.
Introduction of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The benzamide moiety can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups on the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE is unique due to the presence of both a difluoromethoxy group and a benzamide moiety, which are not commonly found together in similar compounds. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[2-(difluoromethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N4O4/c19-13-10-24(23-16(13)25(27)28)9-11-5-7-12(8-6-11)17(26)22-14-3-1-2-4-15(14)29-18(20)21/h1-8,10,18H,9H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMILRWQTMIXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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